

A Technical Guide to 2-(Methylsulfonamido)benzoic Acid

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Compound of Interest

Compound Name: 2-(Methylsulfonamido)benzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Methylsulfonamido)benzoic Acid**, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, a general synthesis protocol, and its emerging relevance in the context of drug discovery, particularly as a scaffold for developing modulators of the Mas-related G-protein coupled receptor X1 (MrgX1).

Chemical and Physical Properties

2-(Methylsulfonamido)benzoic Acid, with the IUPAC name 2-(methanesulfonamido)benzoic acid, is a sulfonamide derivative of anthranilic acid.^{[1][2]} Its core structure consists of a benzoic acid moiety with a methylsulfonamido group at the ortho position.

Table 1: Chemical and Physical Properties of **2-(Methylsulfonamido)benzoic Acid**

Property	Value	Reference
IUPAC Name	2-(methanesulfonamido)benzoic acid	[1][2]
CAS Number	162787-61-3	[2]
Molecular Formula	C ₈ H ₉ NO ₄ S	[2]
Molecular Weight	215.23 g/mol	[2]
Appearance	White to light yellow or light green powder	
Melting Point	187-189 °C	
Boiling Point	397.6 °C at 760 mmHg	
Canonical SMILES	CS(=O)(=O)NC1=CC=CC=C1C(=O)O	
InChI Key	VESLFCBOKMWCRG-UHFFFAOYSA-N	

Synthesis Protocol

A general and modular synthetic route to obtain 2-(sulfonamido)benzamides involves the formation of **2-(Methylsulfonamido)benzoic Acid** as a key intermediate. The synthesis starts from anthranilic acid and an appropriate sulfonyl chloride.[1]

Experimental Protocol: Synthesis of 2-(Methylsulfonamido)benzoic Acid

This protocol outlines the synthesis of the title compound, which serves as a precursor for more complex derivatives.

Materials:

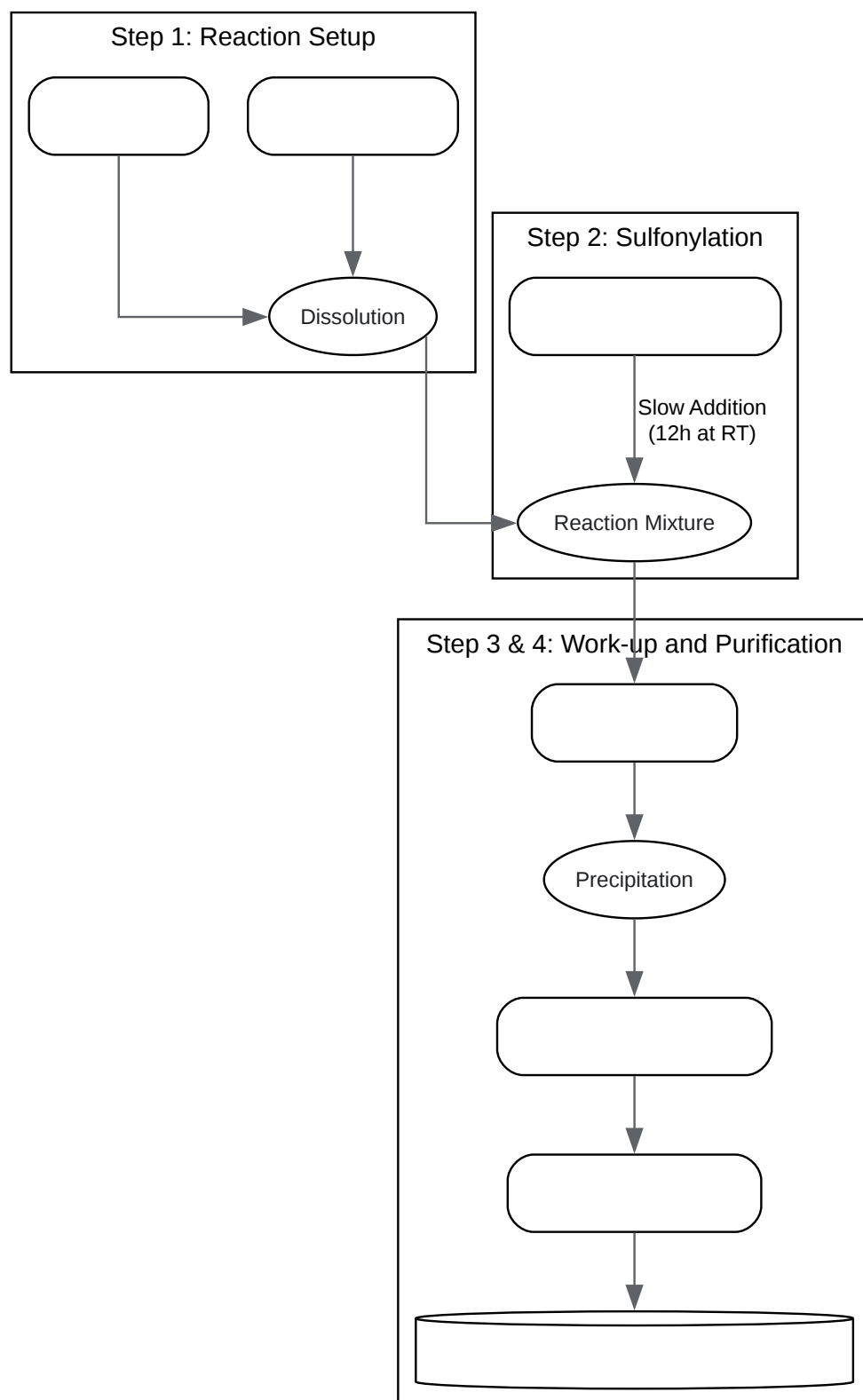
- Anthranilic acid

- Methanesulfonyl chloride
- Sodium bicarbonate (NaHCO_3)
- Water (H_2O)
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous magnesium sulfate (MgSO_4) for drying

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve anthranilic acid in an aqueous solution of sodium bicarbonate. The mixture is stirred at room temperature to ensure complete dissolution.
- **Sulfonylation:** Slowly add methanesulfonyl chloride to the reaction mixture. The reaction is typically carried out at room temperature and stirred for 12 hours.^[1]
- **Work-up:** After the reaction is complete, the mixture is acidified with hydrochloric acid to precipitate the product.
- **Extraction and Purification:** The precipitate is then extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **2-(Methylsulfonylamido)benzoic Acid**. Further purification can be achieved by recrystallization.

Diagram 1: Synthetic Workflow



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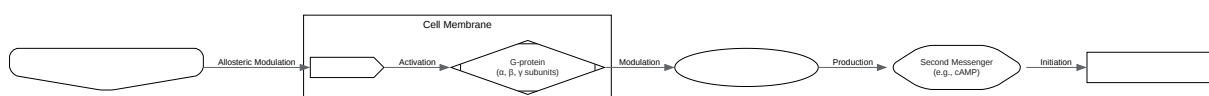
Caption: General workflow for the synthesis of **2-(Methylsulfonamido)benzoic Acid**.

Biological Activity and Signaling Pathway

While **2-(Methylsulfonamido)benzoic Acid** itself is primarily a synthetic intermediate, its derivatives, particularly 2-(sulfonamido)benzamides, have garnered significant interest as positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1).[1] MrgX1 is expressed in nociceptive neurons and is implicated in pain signaling pathways, making it a promising target for the development of novel analgesics.[1]

The modulation of MrgX1 by these compounds suggests an interaction with the G-protein signaling cascade. As a G-protein coupled receptor, MrgX1 activation is expected to initiate a downstream signaling cascade involving the dissociation of G-protein subunits, leading to the modulation of intracellular second messengers.

Diagram 2: Proposed Signaling Pathway



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References

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